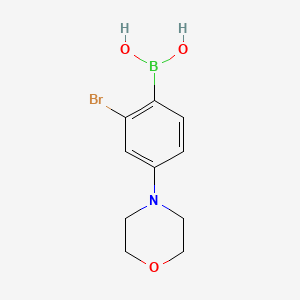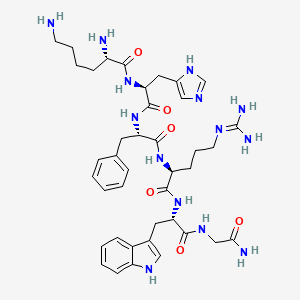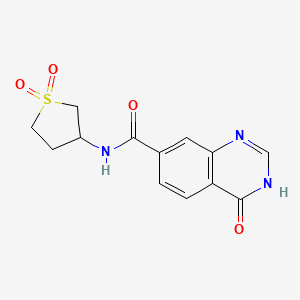![molecular formula C67H92CoN14O17P- B14093577 Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-[5'-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]](/img/structure/B14093577.png)
Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-[5'-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-[5’-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]: is a complex organometallic compound. It is a derivative of cobinamide, which is an intermediate in the biosynthesis of cobalamin (vitamin B12). This compound is characterized by its intricate structure, which includes a cobalt ion coordinated with a cyano group, a dihydrogen phosphate ester, and a benzimidazole ribofuranosyl ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-[5’-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3] involves multiple steps. The starting material is typically cobinamide, which undergoes a series of chemical reactions to introduce the cyano group, the dihydrogen phosphate ester, and the benzimidazole ribofuranosyl ester. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct coordination of the cobalt ion and the formation of the desired ester linkages .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the precise control of reaction conditions and the efficient production of the compound in high yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-[5’-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]: undergoes various chemical reactions, including:
Oxidation: The cobalt ion can undergo oxidation, changing its oxidation state and altering the compound’s properties.
Reduction: The compound can be reduced, typically affecting the cyano group and the cobalt ion.
Substitution: Ligand substitution reactions can occur, where the cyano group or other ligands are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions often require specific conditions, such as controlled pH, temperature, and the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a higher oxidation state cobalt complex, while reduction may yield a lower oxidation state complex. Substitution reactions can result in a variety of new compounds with different ligands .
Aplicaciones Científicas De Investigación
Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-[5’-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]: has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the coordination chemistry of cobalt and the reactivity of organometallic complexes.
Biology: The compound is studied for its role in the biosynthesis of cobalamin and its potential as a vitamin B12 analog.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for vitamin B12 synthesis and its potential in treating vitamin B12 deficiency.
Industry: The compound is used in the development of new materials and catalysts, leveraging its unique chemical properties
Mecanismo De Acción
The mechanism by which Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-[5’-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3] exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in the biosynthesis of cobalamin, affecting their activity and the overall production of vitamin B12.
Comparación Con Compuestos Similares
Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-[5’-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]: can be compared with other similar compounds, such as:
Cobinamide, cyanide, dihydrogen phosphate (ester), inner salt, 3’-ester with 5,6-dichloro-1-alpha-D-ribofuranosyl-1H-benzimidazol: This compound has a similar structure but with different substituents on the benzimidazole ring.
Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3-ester with 4-methylphenyl a-D-ribofuranoside: Another similar compound with variations in the ester group.
These comparisons highlight the uniqueness of the compound in terms of its specific substituents and their effects on its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C67H92CoN14O17P- |
|---|---|
Peso molecular |
1455.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5S)-2-(3-carboxypropanoyloxymethyl)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxyoxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cobalt(2+);cyanide |
InChI |
InChI=1S/C66H94N13O17P.CN.Co/c1-31-22-41-42(23-32(31)2)79(30-74-41)61-56(90)57(43(94-61)29-93-53(89)19-18-52(87)88)96-97(91,92)95-33(3)28-73-51(86)20-21-63(8)39(24-48(70)83)60-66(11)65(10,27-50(72)85)38(14-17-47(69)82)55(78-66)35(5)59-64(9,26-49(71)84)36(12-15-45(67)80)40(75-59)25-44-62(6,7)37(13-16-46(68)81)54(76-44)34(4)58(63)77-60;1-2;/h22-23,25,30,33,36-39,43,56-57,60-61,90H,12-21,24,26-29H2,1-11H3,(H16,67,68,69,70,71,72,73,75,76,77,78,80,81,82,83,84,85,86,87,88,91,92);;/q;-1;+2/p-2/t33?,36?,37?,38?,39?,43-,56-,57-,60?,61+,63?,64?,65?,66?;;/m1../s1 |
Clave InChI |
MOBGMPXUMKCEAU-MSLBKYONSA-L |
SMILES isomérico |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)CCC(=O)O)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+2] |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COC(=O)CCC(=O)O)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-1-(4-propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093498.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093502.png)
![8-(2-hydroxyphenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093508.png)
![3-{[4-chloro-2-oxo-5-{(Z)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-1,3-thiazol-3(2H)-yl]methyl}benzoic acid](/img/structure/B14093511.png)
![disodium;(1R,6R,8R,9R,10S,15R,17R,18S)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B14093514.png)

![9-methyl-1,2,3,4-tetrahydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14093530.png)
![2-[2-Bromo-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14093541.png)

![8-(4-methoxybenzyl)-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093557.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093561.png)
![6-(2,3-dimethylphenyl)-2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14093569.png)
![Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate](/img/structure/B14093570.png)

